Faropenem is a synthetic penem antibiotic, belonging to the β-lactam class of antibiotics. [, , , , ] It was first developed by Suntory Institute for Biomedical Research (now Asubio Pharma). [] Faropenem is unique from carbapenems and other available β-lactams, offering a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria. [, , , , , ] Notably, it exhibits stability against β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. [, , ] This stability makes Faropenem a potential therapeutic option for infections caused by β-lactamase-producing pathogens. While not FDA approved in the US, Faropenem is approved for use in some other countries, including Japan and India. [, , ]
Faropenem can be synthesized from (R)-1,3-butanediol through a multi-step process. [] A key intermediate in this synthesis is a 3-hydroxyethyl-4-acetoxyazetidinone derivative, obtained by coupling a chiral vinylsulfide derivative with chlorosulfonyl isocyanate. [] Subsequently, the acetoxy group at the C-4 position is replaced by a thiophenyl group. [] The full synthesis process involves intricate steps and precise control of reaction parameters to achieve the desired stereochemistry and high purity of the final product.
Faropenem, chemically named (5R,6S,8R,2’R)-2-(2’-tetrahydrofuryl)-6-(1-hydroxyethyl)-2-penem-3-carboxylic acid, possesses a unique structure distinguishing it from other β-lactams. [, , ] A key feature is the presence of a chiral tetrahydrofuran substituent at the C2 position, contributing to its enhanced chemical stability and reduced central nervous system side effects compared to Imipenem. [] This structure plays a crucial role in its interaction with bacterial penicillin-binding proteins, ultimately leading to its bactericidal action.
Faropenem is susceptible to degradation under specific conditions. [] Kinetic studies reveal its degradation follows first-order kinetics, influenced by factors like relative humidity and temperature. [] The degradation process is characterized by the fusion of β-lactam and thiazolidine rings, reducing intra-ring stress. []
Faropenem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , ] It accomplishes this by binding to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis, a vital component of bacterial cell walls. [, , ] Faropenem demonstrates high affinity for high-molecular-weight PBPs in various bacterial species, leading to disruption of cell wall integrity and ultimately bacterial cell death. []
Faropenem medoxomil, the prodrug of faropenem, exhibits improved oral bioavailability compared to other formulations. [, ] Faropenem medoxomil is rapidly hydrolyzed to the active drug, faropenem, after absorption. [] Faropenem demonstrates stability in the presence of various β-lactamases, including TEM-1, SHV-1, extended-spectrum β-lactamases TEM-3 and TEM-9, and the β-lactamase produced by Staphylococcus aureus (NCTC 11561). [] Notably, its minimum inhibitory concentrations (MICs) remain largely unaffected by the presence of serum, suggesting its efficacy in physiological conditions. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: